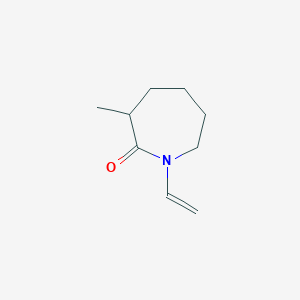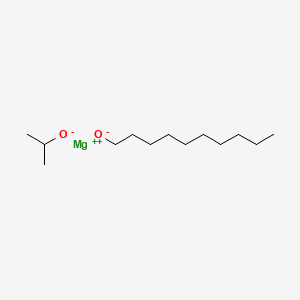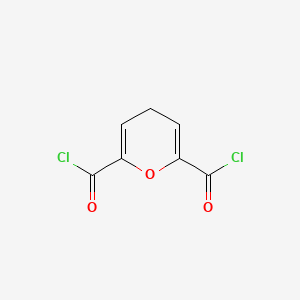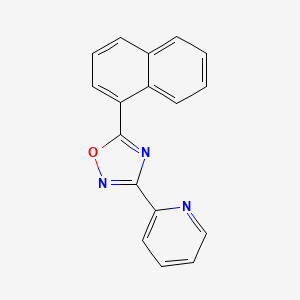
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both hydroxymethyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde and carbon dioxide under basic conditions to form the benzothiazole ring system. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1,3-benzothiazole-6-carboxylic acid.
Reduction: Formation of 2-(Hydroxymethyl)-1,3-benzothiazole-6-methanol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the hydroxymethyl and carboxylic acid groups, making it less versatile for chemical modifications.
2-Mercaptobenzothiazole: Contains a thiol group instead of a hydroxymethyl group, leading to different reactivity and applications.
6-Carboxybenzothiazole:
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
351465-01-5 |
|---|---|
Formule moléculaire |
C9H7NO3S |
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c11-4-8-10-6-2-1-5(9(12)13)3-7(6)14-8/h1-3,11H,4H2,(H,12,13) |
Clé InChI |
DPGFYJOGSITFDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)SC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)




![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)

![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)





![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
